1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate
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Overview
Description
1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate typically involves multiple steps, including the formation of the indole core, functional group modifications, and final purification. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functional Group Modifications: Introduction of the ethylamino propyl group and methoxy group can be done through nucleophilic substitution reactions.
Final Purification: The compound is often purified using recrystallization or chromatography techniques to obtain the hydrochloride hydrate form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-(3-(1-piperidinyl)propyl)-2H-benzimidazol-2-one: Another indole derivative with similar structural features.
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2′-indole): Known for its photochromic properties.
Uniqueness
1,3-Dihydro-1-(3-(ethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one hydrochloride hydrate stands out due to its specific functional groups and potential applications in various fields. Its unique combination of an ethylamino propyl group and methoxy group on the indole core provides distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
42773-59-1 |
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Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
ethyl-[3-(3-methoxy-2-oxo-3-phenylindol-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-21-14-9-15-22-18-13-8-7-12-17(18)20(24-2,19(22)23)16-10-5-4-6-11-16;/h4-8,10-13,21H,3,9,14-15H2,1-2H3;1H |
InChI Key |
OLNKZIUELNDUOW-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH2+]CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.[Cl-] |
Origin of Product |
United States |
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